molecular formula C7H6O3 B024243 4-Hydroxybenzoic acid CAS No. 99-96-7

4-Hydroxybenzoic acid

Cat. No.: B024243
CAS No.: 99-96-7
M. Wt: 138.12 g/mol
InChI Key: FJKROLUGYXJWQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxybenzoic acid (4-HBA) primarily targets several enzymes, including p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions in organisms such as Pseudomonas aeruginosa, Escherichia coli, Pseudomonas fluorescens, and Arthrobacter sp. .

Mode of Action

The interaction of 4-HBA with its targets leads to various biochemical changes. For instance, the enzyme p-hydroxybenzoate hydroxylase catalyzes the hydroxylation of 4-HBA, transforming it into protocatechuic acid . Similarly, chorismate–pyruvate lyase acts on chorismate to produce 4-HBA .

Biochemical Pathways

4-HBA is involved in several biochemical pathways. It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Additionally, 4-HBA is also involved in the ubiquinone biosynthesis metabolic pathway .

Pharmacokinetics

The pharmacokinetics of 4-HBA involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 4-HBA is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-HBA is relatively low, around 5.33% . It is rapidly metabolized into this compound (4-HBA) and excreted in low amounts in feces and urine .

Result of Action

The action of 4-HBA results in various molecular and cellular effects. It is a marker for intestinal dysbiosis, and elevated values may result from the ingestion of foods containing paraben preservatives . Furthermore, 4-HBA is used as a basis for the preparation of its esters, known as parabens, which are used as preservatives in cosmetics and some ophthalmic solutions .

Action Environment

The action, efficacy, and stability of 4-HBA can be influenced by various environmental factors. For instance, the accumulation of 4-HBA in the environment due to increased usage can exert harmful effects on human health and environmental safety . Moreover, 4-HBA can be found naturally in various foods and plants, and its concentration can be influenced by environmental conditions .

Preparation Methods

Para-Hydroxybenzoic acid can be synthesized through various methods, both chemical and biological. Some common synthetic routes include:

Chemical Reactions Analysis

Para-Hydroxybenzoic acid undergoes various chemical reactions due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group. Some common reactions include:

Comparison with Similar Compounds

Para-Hydroxybenzoic acid is similar to other hydroxybenzoic acids, such as salicylic acid (2-Hydroxybenzoic acid) and 3-Hydroxybenzoic acid. it is unique in its widespread use as a precursor to parabens. Other similar compounds include:

Para-Hydroxybenzoic acid stands out due to its extensive use in the production of parabens, which have a broad antimicrobial spectrum and are used in a wide range of products .

Properties

IUPAC Name

4-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
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Molecular Formula

C7H6O3
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Related CAS

30729-36-3, Array
Record name Benzoic acid, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID3026647
Record name 4-Hydroxybenzoic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour
Record name Benzoic acid, 4-hydroxy-
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Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
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Solubility

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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Density

1.46 g/cu cm @ 25 °C
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Vapor Pressure

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/
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Color/Form

White granular crystalline powder consisting of monoclinic prisms

CAS No.

99-96-7
Record name 4-Hydroxybenzoic acid
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Melting Point

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg
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Record name 4-Hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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